N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine
CAS No.:
Cat. No.: VC13409983
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FN |
|---|---|
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C11H14FN/c1-8-2-5-11(12)9(6-8)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3 |
| Standard InChI Key | DLSKIRVPLGEUNA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)F)CNC2CC2 |
| Canonical SMILES | CC1=CC(=C(C=C1)F)CNC2CC2 |
Introduction
Synthesis and Chemical Reactions
The synthesis of N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine typically involves reactions that form the cyclopropane ring and attach the benzyl group. Industrial production may optimize these methods using continuous flow reactors and advanced purification techniques to enhance yield and purity.
Biological Activities and Potential Applications
Cyclopropanamines are often explored in medicinal chemistry for their potential therapeutic applications. The presence of a fluorine atom and a methyl group on the benzyl group can influence the compound's reactivity and biological interactions. While specific biological activities of N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine are not documented, related compounds have shown potential in various therapeutic areas.
Research Findings and Future Directions
Given the lack of specific research findings on N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine, future studies could focus on its synthesis, chemical modification, and biological evaluation. The compound's unique structure suggests potential for interaction with specific molecular targets, which could lead to new discoveries in medicinal chemistry.
Data Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine | C₁₁H₁₄FN | 181.24 | Medicinal Chemistry, Therapeutic Potential |
| N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine | C₁₁H₁₄FN | ~181.24 | Potential Therapeutic Applications (Undocumented) |
| SSR125543A | Complex Structure | Not Specified | Anxiety and Depression Treatment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume